molecular formula C15H20FN3O2 B14852045 N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide

N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide

Cat. No.: B14852045
M. Wt: 293.34 g/mol
InChI Key: WAZGZVQLVAWLGY-UHFFFAOYSA-N
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Description

N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide is a synthetic compound with the molecular formula C15H20FN3O2 and a molecular weight of 293.34 . This compound is characterized by the presence of a fluoro-substituted phenyl ring, a morpholine ring, and an imino-propyl linkage, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula

C15H20FN3O2

Molecular Weight

293.34 g/mol

IUPAC Name

N-[3-(3-fluoro-4-morpholin-4-ylphenyl)iminopropyl]acetamide

InChI

InChI=1S/C15H20FN3O2/c1-12(20)17-5-2-6-18-13-3-4-15(14(16)11-13)19-7-9-21-10-8-19/h3-4,6,11H,2,5,7-10H2,1H3,(H,17,20)

InChI Key

WAZGZVQLVAWLGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC=NC1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide typically involves the reaction of 3-fluoro-4-morpholinoaniline with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with propylamine to yield the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((3-fluoro-4-morpholinophenyl)imino)propyl)acetamide is unique due to its specific structural features, such as the imino-propyl linkage and the combination of fluoro and morpholine substituents. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

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